4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide
Description
This compound is a symmetrically substituted benzamide derivative featuring dual 2,6-dimethylmorpholine sulfonyl groups. Its structure comprises a central benzamide scaffold linked to two phenyl rings, each modified with a 2,6-dimethylmorpholine sulfonyl moiety. The molecule’s design emphasizes sulfonamide and morpholine functionalities, which are common in medicinal chemistry for modulating solubility, bioavailability, and target binding .
The synthesis of related sulfonamide-benzamide compounds typically involves multi-step protocols, including Friedel-Crafts sulfonylation, hydrazide formation, and nucleophilic substitution reactions (as seen in analogous systems) .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O8S2/c1-26-22-42(23-27(2)50-26)52(46,47)36-17-9-32(10-18-36)38(44)40-34-13-5-30(6-14-34)21-31-7-15-35(16-8-31)41-39(45)33-11-19-37(20-12-33)53(48,49)43-24-28(3)51-29(4)25-43/h5-20,26-29H,21-25H2,1-4H3,(H,40,44)(H,41,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHBZRDSBHHLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(OC(C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivatives, followed by sulfonylation and subsequent coupling reactions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Structure and Composition
The compound features a complex structure with multiple functional groups, including a morpholine ring, sulfonamide moiety, and benzamide derivatives. Its molecular formula is , and it has a molecular weight of approximately 480.6 g/mol.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, while the morpholine ring may enhance bioavailability and solubility.
Case Study: Antimicrobial Activity
Research has demonstrated that sulfonamides exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes, including those involved in metabolic pathways.
Case Study: α-Glucosidase Inhibition
A study focused on related sulfonamide compounds indicated their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. Such inhibition could be beneficial in managing Type 2 diabetes mellitus by controlling postprandial blood glucose levels .
Cancer Research
Preliminary studies suggest that compounds with similar structures may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
Case Study: Anticancer Activity
Research involving sulfonamide derivatives has shown promise in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .
Neuroprotective Effects
Emerging evidence suggests that certain sulfonamide derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Acetylcholinesterase Inhibition
The potential of this compound to inhibit acetylcholinesterase could be relevant in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thus improving cognitive function .
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings and Differences
Morpholine Sulfonyl Derivatives
- Target Compound vs. BA65290: The target compound’s bis-phenyl linker and dual morpholine sulfonyl groups confer higher molecular weight (773.94 vs. This structural divergence may influence solubility and protein-binding kinetics .
- Target Compound vs. NVP-LDE225 : While both contain morpholine sulfonyl motifs, NVP-LDE225 integrates a trifluoromethoxy biphenyl system, enabling therapeutic activity as a Hedgehog pathway inhibitor. The target compound lacks this pharmacophore, suggesting distinct biological targets .
Sulfonamide-Benzamide Analogues
Biological Activity
The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide is a complex synthetic molecule that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a sulfonamide moiety linked to a morpholine ring, which is known for its ability to interact with biological targets. Its structure can be broken down into several functional groups that contribute to its overall pharmacological profile:
- Morpholine Ring : Enhances solubility and bioavailability.
- Sulfonamide Group : Known for antibacterial properties and potential in targeting specific enzymes.
- Benzamide Backbone : Commonly associated with various biological activities, including anti-cancer effects.
The biological activity of this compound is primarily attributed to its ability to modulate protein-protein interactions (PPIs) and inhibit specific enzymes involved in cellular signaling pathways.
- Protein-Protein Interaction Modulation : The compound has been shown to stabilize or disrupt PPIs, which are crucial for many cellular processes. This modulation can lead to altered cell signaling pathways that may inhibit tumor growth or promote apoptosis in cancer cells.
- Enzyme Inhibition : The sulfonamide group is particularly effective in inhibiting carbonic anhydrases and certain proteases, which are vital for tumor progression and metastasis.
Biological Activity Data
The following table summarizes various studies that have evaluated the biological activity of this compound:
Case Studies
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Case Study 1: Breast Cancer Inhibition
- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation.
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Case Study 2: Anti-inflammatory Effects
- In a model of inflammation, the compound exhibited significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) when tested in vitro on macrophages stimulated with LPS.
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Case Study 3: Neuroprotective Properties
- Preliminary studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
